![molecular formula C20H21ClN6O2S B2643984 1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 952853-22-4](/img/structure/B2643984.png)

1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

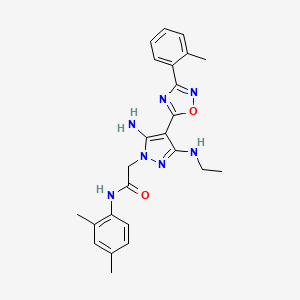

The compound “1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure-activity-relationship study illustrates that this incorporation is critical for FLT3 and CDK inhibition .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a 4-methylpiperazin-1-yl group and a 3-chlorophenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol . It has a topological polar surface area of 41.8 Ų and a complexity of 623 . The compound has a formal charge of 1 .

Applications De Recherche Scientifique

Anticancer Properties

Pyrazolopyrimidine derivatives have been investigated for their potential anticancer properties. The synthesis and biological evaluation of such compounds revealed their cytotoxic effects on cancer cell lines like HCT-116 and MCF-7. The structure-activity relationship analysis of these compounds provides insights into their potential therapeutic applications in cancer treatment (Rahmouni et al., 2016). Similarly, the synthesis of pyrazole derivatives with pyrazolopyrimidines has shown promising results in anticancer studies, with certain compounds exhibiting higher activity than reference drugs in in vitro settings (Hafez et al., 2016).

Antimicrobial Activity

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of specific moieties in the compounds' structure plays a crucial role in determining their inhibitory activity against the tested organisms (Sanjeeva Reddy et al., 2010).

5-HT2A Receptor Antagonism

Novel derivatives of thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their potential as 5-HT2A receptor antagonists. These compounds were tested for their antagonistic activity, and a pharmacophore modeling study indicated a good fit with a hypothetical pharmacophore generated from known active ligands, suggesting their potential in modulating 5-HT2A receptor activity (Awadallah, 2008).

Antitubercular Properties

The in silico and in vitro antitubercular studies of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have shown potent activity against Mycobacterium tuberculosis strains. Compounds with specific structural features demonstrated high potency, indicating their potential as antitubercular agents (Vavaiya et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

6-(3-chlorophenyl)-12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O2S/c1-24-5-7-25(8-6-24)17(28)10-15-12-30-20-23-18-16(19(29)26(15)20)11-22-27(18)14-4-2-3-13(21)9-14/h2-4,9,11,15H,5-8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNPGWNHZWKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)

![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B2643903.png)

![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B2643906.png)

![N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2643907.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)

![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)

![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)

![[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)